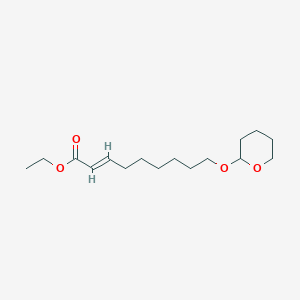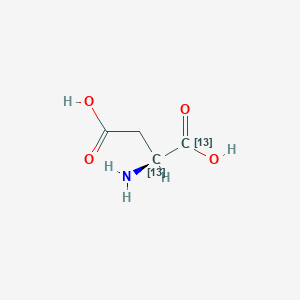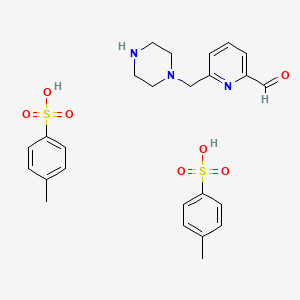
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt is a chemical compound that features a piperazine moiety linked to a pyridine ring. This compound is often used in various chemical and biological research applications due to its unique structural properties. The presence of both piperazine and pyridine rings makes it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt typically involves the reaction of 2-pyridinecarboxaldehyde with 1-(chloromethyl)piperazine in the presence of a base. The resulting intermediate is then treated with p-toluenesulfonic acid to form the bistosylate salt. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is typically carried out at room temperature.
Catalysts: Bases such as triethylamine or sodium carbonate are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 6-(1-Piperazinylmethyl)-2-pyridinecarboxylic acid.
Reduction: 6-(1-Piperazinylmethyl)-2-pyridinecarbinol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of proteins and peptides, particularly in the N-terminal modification.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt involves its interaction with various molecular targets. The piperazine moiety can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Piperazinylmethyl)-2-pyridinecarboxylic acid
- 6-(1-Piperazinylmethyl)-2-pyridinecarbinol
- 2-(1-Piperazinylmethyl)pyridine
Uniqueness
6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt is unique due to the presence of both an aldehyde group and a bistosylate salt. This combination allows for diverse chemical reactivity and makes it a valuable compound in various research applications.
Properties
Molecular Formula |
C25H31N3O7S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;6-(piperazin-1-ylmethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15N3O.2C7H8O3S/c15-9-11-3-1-2-10(13-11)8-14-6-4-12-5-7-14;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,9,12H,4-8H2;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
QDGVEYQPPPITKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)CC2=NC(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)
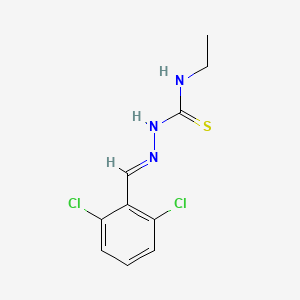

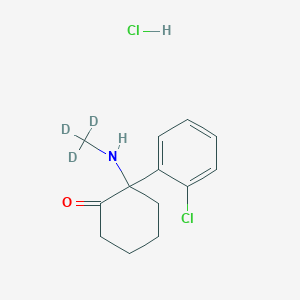
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)




